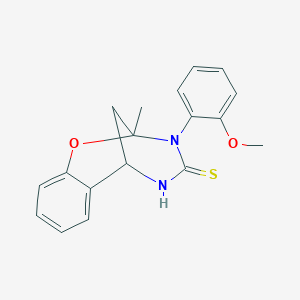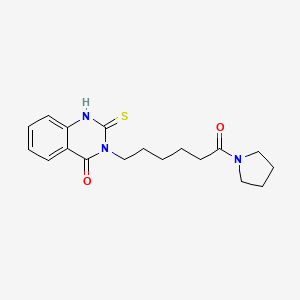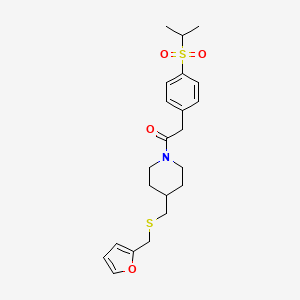![molecular formula C23H26N4O3S B3018901 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-85-4](/img/structure/B3018901.png)
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activities
- Bacterial Dihydrofolate Reductase Inhibition : Certain pyrimidines, similar in structure to the compound , show high inhibition of Escherichia coli dihydrofolate reductase, indicating potential as antibacterial agents. These compounds also exhibit selectivity for bacterial enzymes over human ones, suggesting their use in targeted therapies (Johnson et al., 1989).
- Antimicrobial Agents Synthesis : Novel compounds synthesized using derivatives of visnagenone and khellinone showed promising results as antimicrobial agents, with some showing high cyclooxygenase-2 (COX-2) inhibition, suggesting their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antiviral and Antifungal Applications
- Antiviral Activity : Imide derivatives of certain compounds exhibited significant antiviral action against herpes simplex virus type 2 (HSV-2), showing more potent effects than some existing antiviral drugs (Gancedo et al., 2005).
- Antifungal and Broad-spectrum Antimicrobial Activity : Several newly synthesized compounds, including thiazolidin-4-ones and pyrimidine derivatives, displayed broad-spectrum antimicrobial activity, including against fungal strains, indicating their potential as antifungal agents (Desai et al., 2013).
Anticancer Potential
- Anti-Prostate Cancer Agents : Certain pyrazoloquinazolinones and pyrimidocarbazole derivatives have been evaluated as potential anti-prostate cancer agents. They have also been tested as inhibitors of Pim-1 kinase, a protein involved in cancer progression (Mohareb et al., 2017).
Cardiovascular Effects
- α1-Adrenoceptor Antagonistic Activity : Some pyrimidines, including compounds structurally related to the query compound, have shown α1-adrenoreceptor antagonistic activity, suggesting potential applications in treating conditions like hypertension (Chhabria et al., 2002).
Chemical Synthesis and Environmental Impact
- Microwave-Assisted Synthesis : The use of microwave-assisted synthesis for producing spiro derivatives of pyrido[4,3-d]pyrimidine showed improved yields, reduced reaction times, and less environmental impact, indicating an efficient method for synthesizing such compounds (Faty et al., 2015).
Mécanisme D'action
- Antioomycete Activity : The compound exhibits potent antioomycete activity against the phytopathogen Pythium recalcitrans. In vitro studies revealed an EC{50}~ value of 14 μM, surpassing that of the commercial fungicide hymexazol (37.7 μM) .
- Mode of Action : The disruption of biological membrane systems in P. recalcitrans is suggested as the mode of action. This conclusion is based on physiological, biochemical, ultrastructural, and lipidomics analyses .
Propriétés
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-4-8-16-13-24-21-19(22(29)26(3)23(30)25(21)2)20(16)31-14-18(28)27-12-7-10-15-9-5-6-11-17(15)27/h5-6,9,11,13H,4,7-8,10,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLXMMPNLIJRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC(=O)N3CCCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B3018821.png)
![(E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B3018823.png)
![Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate](/img/structure/B3018824.png)
![2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3018825.png)
![N-(4-chlorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B3018827.png)

![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B3018831.png)
![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3018832.png)
![ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B3018833.png)
![2-[[6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B3018835.png)

![4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B3018837.png)
